2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid
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Overview
Description
2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzene and 2-chloropyridine.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is often employed to couple the 3-fluorophenyl group with the pyridine ring.
Carboxylation: The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 4-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the aromatic ring.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boronic Acids: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles: Used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in biological studies to investigate the effects of fluorine and chlorine substituents on biological activity.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO2/c13-11-5-9(12(16)17)10(6-15-11)7-2-1-3-8(14)4-7/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUOPWPJRNIBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(C=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673336 |
Source
|
Record name | 2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214350-33-0 |
Source
|
Record name | 2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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